Lipophilicity Optimization: Balancing XLogP3 Relative to Fluoro and Bromo Analogs
In the design of CNS-penetrant or moderately lipophilic drug candidates, the chlorine atom provides an optimal balance. The target compound's computed XLogP3 of 0.9 [1] is significantly higher than the 5-fluoro analog (0.4) [2] and the unsubstituted pyridine (0.3) [3], yet notably avoids the heavy molecular weight penalty of the 5-bromo analog (200.03 g/mol) while maintaining an identical XLogP3 of 0.9 [4]. This positions the target compound as the superior choice for achieving moderate, chlorine-driven lipophilicity without adding excessive mass.
| Evidence Dimension | Computed Partition Coefficient (XLogP3) & Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 0.9; MW = 155.58 g/mol |
| Comparator Or Baseline | 2-(5-Fluoropyridin-3-yl)acetaldehyde (XLogP3 = 0.4, MW = 139.13); Pyridin-3-ylacetaldehyde (XLogP3 = 0.3, MW = 121.14); 2-(5-Bromopyridin-3-yl)acetaldehyde (XLogP3 = 0.9, MW = 200.03) |
| Quantified Difference | ΔXLogP3 = +0.5 to +0.6 vs. fluoro/unsubstituted analogs; ΔMW = -44.5 g/mol vs. bromo analog with identical XLogP3. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15/2025.04.14) |
Why This Matters
For medicinal chemistry programs where passing beyond lead-like property space (MW > 350) is a risk, the chlorine analog offers a 22% lower molecular weight dead-reckoning compared to the bromo version while maintaining identical lipophilicity, a critical advantage in maintaining ligand efficiency.
- [1] PubChem. Compound Summary for CID 54033746, 2-(5-Chloropyridin-3-yl)acetaldehyde. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for CID 62604935, 2-(5-Fluoropyridin-3-yl)acetaldehyde. National Center for Biotechnology Information, 2026. View Source
- [3] PubChem. Compound Summary for CID 11073404, Pyridin-3-ylacetaldehyde. National Center for Biotechnology Information, 2026. View Source
- [4] PubChem. Compound Summary for CID 53403689, 2-(5-Bromopyridin-3-YL)acetaldehyde. National Center for Biotechnology Information, 2026. View Source
